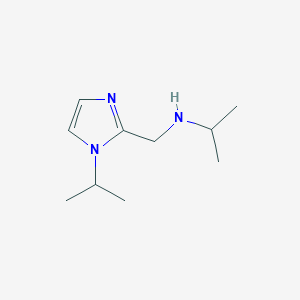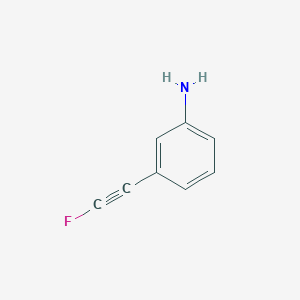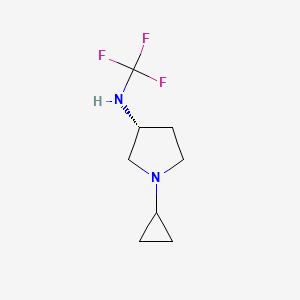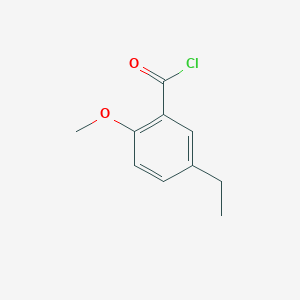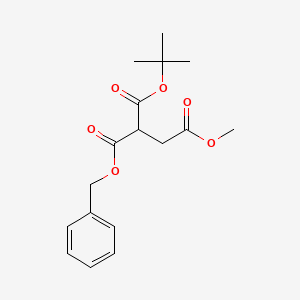
1-Benzyl-4-methyl-2-(tert-butoxycarbonyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate is a chemical compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in organic synthesis and has garnered attention for its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate typically involves the reaction of 4-methyl 2-(tert-butoxycarbonyl)succinate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like hydroxide ions or amines replace the benzyl group.
Hydrolysis: Acidic or basic hydrolysis can break down the ester bonds, yielding the corresponding carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation into different products. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate can be compared with similar compounds such as:
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)aspartate: This compound has a similar structure but differs in the functional groups attached to the succinate backbone.
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)glutamate: Another structurally related compound with variations in the side chains.
1-Benzyl 4-methyl 2-(tert-butoxycarbonyl)malonate: This compound has a different carboxylate group, leading to distinct chemical properties.
The uniqueness of 1-benzyl 4-methyl 2-(tert-butoxycarbonyl)succinate lies in its specific functional groups and their arrangement, which confer unique reactivity and applications.
Propriétés
Formule moléculaire |
C17H22O6 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-O-benzyl 1-O-tert-butyl 2-O-methyl ethane-1,1,2-tricarboxylate |
InChI |
InChI=1S/C17H22O6/c1-17(2,3)23-16(20)13(10-14(18)21-4)15(19)22-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Clé InChI |
JNIRPGOAKDAEDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CC(=O)OC)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


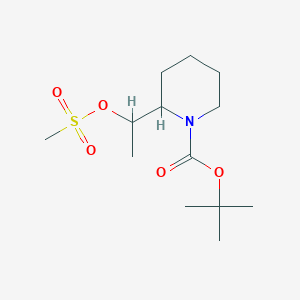
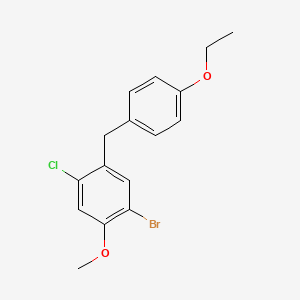
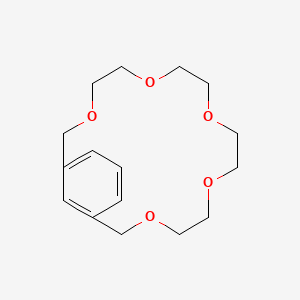
![7-(5-(1,5-dichloropentan-3-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)-N-hydroxyheptanamide](/img/structure/B13964610.png)
![2-(2-Chloroethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13964618.png)
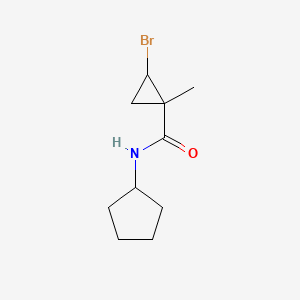
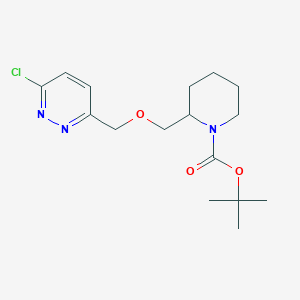
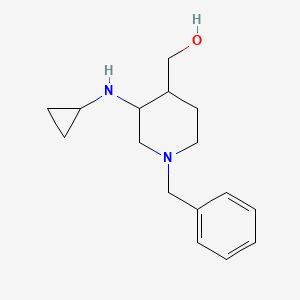
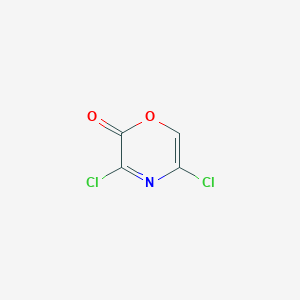
![9,10-Anthracenedione, 1-[(2-hydroxyethyl)amino]-4-[(2-methoxyethyl)amino]-](/img/structure/B13964650.png)
